Chevalone B

Beschreibung

This compound has been reported in Aspergillus chevalieri with data available.

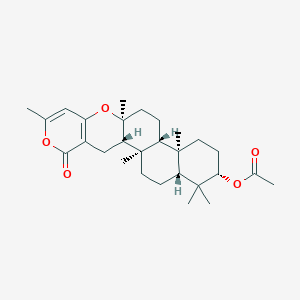

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLQXSSQAASGV-GPTGPEQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Chevalone B in Eurotium chevalieri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chevalone B, a meroterpenoid produced by the fungus Eurotium chevalieri (also known as Aspergillus chevalieri), has garnered interest for its cytotoxic activities against various cancer cell lines. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, based on the genomic analysis of Aspergillus chevalieri M1. We delineate a putative biosynthetic gene cluster (BGC) and propose a step-by-step enzymatic pathway for its formation from primary metabolites. Furthermore, this guide outlines detailed experimental protocols for the elucidation and verification of the proposed pathway, offering a roadmap for future research in the biosynthesis of this compound and related meroterpenoids.

Introduction

Eurotium chevalieri, a ubiquitous fungus found in various environments, is a known producer of a diverse array of secondary metabolites. Among these, the chevalones, a family of meroterpenoids, stand out due to their complex chemical structures and significant biological activities. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, resulting in a rich structural diversity and a broad spectrum of bioactivities.

This compound, in particular, has demonstrated notable cytotoxic effects, making it a compound of interest for oncological research. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation, enabling the potential for yield improvement, and generating novel analogs with enhanced therapeutic properties. The recent availability of the complete genome sequence of Aspergillus chevalieri M1 provides an invaluable resource for in silico analysis and prediction of the genetic blueprint for this compound biosynthesis.[1][2][3][4][5][6]

This guide leverages the genomic data to propose a putative biosynthetic gene cluster and a detailed enzymatic pathway for this compound. It also serves as a practical resource for researchers by providing established experimental protocols to validate the proposed biosynthetic steps.

The Proposed this compound Biosynthetic Gene Cluster (BGC)

Based on the analysis of the Aspergillus chevalieri M1 genome (GenBank accession: GCF_016861735.1), a putative biosynthetic gene cluster responsible for this compound production has been identified. This prediction is grounded in the characteristic gene composition required for meroterpenoid biosynthesis, namely the presence of a polyketide synthase (PKS) and a terpene cyclase (TC) within a single cluster, alongside genes encoding tailoring enzymes.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

| Gene ID (Locus Tag) | Proposed Function | Key Domains |

| Achev_0XXXX1 | Non-reducing Polyketide Synthase (NR-PKS) | KS, AT, PT, ACP, TE |

| Achev_0XXXX2 | Geranylgeranyl Diphosphate (GGPP) Synthase | Polyprenyl_synt |

| Achev_0XXXX3 | Terpene Cyclase | Terpene_cyclase_C2 |

| Achev_0XXXX4 | FAD-dependent Monooxygenase | FAD-binding, NAD_binding |

| Achev_0XXXX5 | P450 Monooxygenase | p450 |

| Achev_0XXXX6 | Acetyltransferase | Acetyltransf_1 |

| Achev_0XXXX7 | Major Facilitator Superfamily (MFS) Transporter | MFS_1 |

| Achev_0XXXX8 | Pathway-specific Transcription Factor | Zn(II)2Cys6 |

Note: The Gene IDs are placeholders and would be replaced with the actual locus tags from the annotated genome of Aspergillus chevalieri M1 upon direct analysis.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate from the convergence of the polyketide and mevalonate pathways, followed by a series of enzymatic modifications.

Step-by-Step Biosynthesis:

-

Polyketide Backbone Formation: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by Achev_0XXXX1. This enzyme is predicted to catalyze the condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain.

-

Isoprenoid Precursor Synthesis: Concurrently, the mevalonate pathway provides the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The geranylgeranyl diphosphate (GGPP) synthase, encoded by Achev_0XXXX2, then condenses these units to form the C20 isoprenoid, GGPP.

-

Prenylation: A prenyltransferase, which could be a domain within the PKS or a separate enzyme, catalyzes the crucial C-C bond formation between the polyketide intermediate and GGPP, creating the initial meroterpenoid scaffold.

-

Cyclization: The terpene cyclase, encoded by Achev_0XXXX3, then orchestrates a complex cascade of cyclizations of the isoprenoid moiety to form the characteristic polycyclic core of the chevalone family.

-

Tailoring Modifications: The cyclized intermediate undergoes a series of post-cyclization modifications, including hydroxylations catalyzed by a FAD-dependent monooxygenase (Achev_0XXXX4) and a cytochrome P450 monooxygenase (Achev_0XXXX5).

-

Acetylation: Finally, an acetyltransferase, encoded by Achev_0XXXX6, is proposed to catalyze the acetylation of a hydroxyl group, leading to the final structure of this compound.

Experimental Protocols for Pathway Elucidation

The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.

Gene Knockout via Protoplast Transformation

This protocol describes the targeted deletion of a gene within the putative this compound BGC to confirm its involvement in the biosynthesis.

Workflow:

Methodology:

-

Deletion Cassette Construction:

-

Amplify the ~1.5 kb 5' and 3' flanking regions of the target gene from A. chevalieri M1 genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selection marker, such as the hygromycin B resistance gene (hph), from a suitable plasmid.

-

Fuse the three PCR products (5' flank - hph - 3' flank) using fusion PCR to generate the final deletion cassette.

-

-

Protoplast Preparation:

-

Grow A. chevalieri in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Digest the mycelial cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer at 30°C with gentle shaking.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

-

Transformation:

-

Mix the protoplasts with the deletion cassette DNA and PEG-calcium chloride solution.

-

Incubate on ice to allow for DNA uptake.

-

-

Selection and Verification:

-

Plate the transformation mixture on regeneration agar containing the appropriate selection agent (e.g., hygromycin B).

-

Isolate genomic DNA from putative transformants and confirm the gene replacement by PCR using primers flanking the target gene locus and internal to the selection marker.

-

-

Metabolite Analysis:

-

Cultivate the confirmed knockout mutant and the wild-type strain under identical conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles. The absence of the peak corresponding to this compound in the knockout mutant confirms the gene's role in its biosynthesis.

-

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines the expression of the entire putative this compound BGC in a well-characterized host, such as Aspergillus nidulans, to confirm its ability to produce the compound.

Workflow:

Methodology:

-

Cloning the BGC:

-

Amplify the entire putative this compound BGC from A. chevalieri M1 genomic DNA using long-range PCR. Due to the large size of BGCs, this may require amplifying overlapping fragments.

-

Clone the BGC into a fungal expression vector containing a selectable marker and an autonomously replicating sequence (e.g., AMA1) for stable maintenance in the host. Gibson assembly or yeast homologous recombination are suitable methods for assembling large DNA fragments.

-

-

Transformation of the Host:

-

Prepare protoplasts of the heterologous host, such as an Aspergillus nidulans strain engineered for enhanced secondary metabolite production.

-

Transform the protoplasts with the recombinant plasmid containing the this compound BGC.

-

-

Analysis of Transformants:

-

Select for transformants on appropriate media.

-

Cultivate the transformants under inducing conditions if an inducible promoter is used.

-

Extract the secondary metabolites and analyze by HPLC-MS. The production of this compound by the heterologous host confirms that the cloned BGC is responsible for its biosynthesis.

-

In Vitro Enzymatic Assays

This protocol describes the in vitro characterization of a specific enzyme from the pathway, for example, the terpene cyclase.

Methodology:

-

Enzyme Expression and Purification:

-

Clone the coding sequence of the target enzyme (e.g., Achev_0XXXX3) into an E. coli expression vector with a purification tag (e.g., His-tag).

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Reaction:

-

Incubate the purified enzyme with its predicted substrate (in the case of the terpene cyclase, the prenylated polyketide intermediate) in a suitable buffer. The substrate may need to be synthesized chemically or produced enzymatically.

-

Incubate the reaction at an optimal temperature for a defined period.

-

-

Product Analysis:

-

Quench the reaction and extract the products with an organic solvent.

-

Analyze the reaction products by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized product. Comparison with an authentic standard or detailed structural elucidation by NMR will confirm the enzyme's function.

-

Conclusion

The availability of the Aspergillus chevalieri M1 genome sequence has opened the door to a detailed investigation of the biosynthetic pathway of this compound. The proposed biosynthetic gene cluster and enzymatic pathway presented in this guide provide a solid foundation for future research. The outlined experimental protocols offer a practical approach to systematically validate the function of each gene in the cluster, ultimately leading to a complete understanding of how this potent cytotoxic agent is assembled. This knowledge will be instrumental in developing strategies for the sustainable production of this compound and for the bioengineering of novel, more effective anticancer drugs.

References

- 1. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxonomic Characterization and Secondary Metabolite Profiling of Aspergillus Section Aspergillus Contaminating Feeds and Feedstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brewing Coral Terpenes – A Yeast Based Approach to Soft Coral Terpene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking secondary metabolites to gene clusters through genome sequencing of six diverse Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Chevalone B (1H-NMR, 13C-NMR, HR-MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chevalone B, a meroterpenoid isolated from fungi. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound. The data presented below is crucial for the unambiguous identification of the compound.

| Parameter | Value |

| Molecular Formula | C₂₈H₄₀O₅ |

| Theoretical Mass | 456.2876 [M+H]⁺ |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data provide detailed insights into the molecular structure of this compound. The following tables summarize the chemical shifts observed in Chloroform-d (CDCl₃).

¹H-NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | 4.88 | dd | 11.2, 4.4 |

| 3α | 1.65 | m | |

| 3β | 1.50 | m | |

| 4α | 1.45 | m | |

| 4β | 1.25 | m | |

| 6 | 5.35 | s | |

| 8α | 1.75 | m | |

| 8β | 1.60 | m | |

| 9 | 1.95 | m | |

| 11 | 2.10 | m | |

| 12α | 1.55 | m | |

| 12β | 1.35 | m | |

| 14 | 3.80 | d | 9.6 |

| 15 | 3.95 | d | 9.6 |

| 17-Me | 2.05 | s | |

| 18-Me | 0.90 | s | |

| 19-Me | 0.85 | s | |

| 20-Me | 1.10 | s | |

| 21-Me | 1.20 | d | 6.8 |

| 22-OAc | 2.08 | s |

¹³C-NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 164.5 |

| 2 | 78.5 |

| 3 | 35.0 |

| 4 | 25.5 |

| 5 | 100.8 |

| 6 | 160.2 |

| 7 | 98.2 |

| 8 | 36.5 |

| 9 | 40.2 |

| 10 | 38.8 |

| 11 | 50.1 |

| 12 | 28.9 |

| 13 | 72.1 |

| 14 | 65.4 |

| 15 | 68.9 |

| 16 | 170.5 |

| 17-Me | 21.3 |

| 18-Me | 28.1 |

| 19-Me | 16.4 |

| 20-Me | 22.5 |

| 21-Me | 18.7 |

| 22-OAc | 170.8 |

| 23 | 21.2 |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra are typically acquired using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The mass spectrometer is operated in positive ion mode.

-

Data Acquisition: Data is acquired over a mass range of m/z 100-1000.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the protonated molecule [M+H]⁺, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 1-5 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H-NMR Acquisition: One-dimensional proton NMR spectra are acquired with a spectral width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR Acquisition: One-dimensional carbon NMR spectra are acquired with a spectral width of approximately 220 ppm. A proton-decoupling sequence is used to simplify the spectrum.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Unraveling the Cytotoxic Enigma of Chevalone B: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals on the cytotoxic action of Chevalone B, a meroterpenoid of fungal origin. While the complete mechanistic picture is still emerging, this document synthesizes the currently available data and outlines the established experimental framework for its cytotoxic evaluation.

Executive Summary

This compound, a natural product isolated from the fungus Eurotium chevalieri, has demonstrated cytotoxic effects against human cancer cell lines. This guide provides a consolidated view of its known cytotoxic activity, presents standardized protocols for assessing its impact on cancer cells, and uses logical diagrams to illustrate the general workflow for characterizing the mechanism of action of such cytotoxic compounds. Due to the limited publicly available data specifically detailing the apoptotic, cell cycle, or signaling pathway effects of this compound, this document focuses on the foundational cytotoxic data and the methodologies required for deeper mechanistic investigation.

Cytotoxicity Profile of this compound

This compound has been identified as a cytotoxic agent with moderate potency against specific cancer cell lines. The primary quantitative data available pertains to its half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a substance needed to inhibit a biological process by half.

Table 1: IC₅₀ Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| KB | Oral Squamous Carcinoma | 2.9 |

| NCI-H187 | Small Cell Lung Cancer | 9.8 |

Data sourced from primary literature on the isolation and initial characterization of this compound.

Standardized Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments typically employed to elucidate the cytotoxic mechanism of a novel compound like this compound.

Cell Viability and IC₅₀ Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., KB, NCI-H187) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the potential signaling pathways that could be investigated for this compound.

Caption: Workflow for the cytotoxic evaluation of this compound.

Caption: Postulated apoptotic signaling pathways for this compound.

Conclusion and Future Directions

The available data establishes this compound as a compound with cytotoxic properties worthy of further investigation. The immediate research imperative is to conduct detailed mechanistic studies, following the protocols outlined in this guide, to determine whether its cytotoxic effect is mediated through the induction of apoptosis, cell cycle arrest, or the modulation of specific cancer-related signaling pathways. The elucidation of its precise mechanism of action is a critical next step in evaluating the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

Investigating the Primary Cellular Targets of Chevalone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chevalone B, a meroterpenoid derived from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic effects against a range of cancer cell lines. While its potential as an anti-neoplastic agent is evident from its inhibitory concentrations, the precise molecular mechanisms and primary cellular targets remain an active area of investigation. This technical guide synthesizes the current understanding of this compound's biological activity, presenting available quantitative data on its cytotoxicity. Due to the limited publicly available information on its specific molecular interactions, this document also outlines a generalized experimental workflow for target identification and visualizes a key signaling pathway potentially implicated in its cytotoxic effects.

Introduction to this compound

This compound is a structurally complex natural product belonging to the meroterpenoid class.[1][2][3][4] Meroterpenoids are known for their diverse biological activities, which include anti-inflammatory, anti-bacterial, anti-malarial, and anti-neoplastic properties.[1][2][3] The cytotoxic nature of this compound has been confirmed through various in vitro studies, highlighting its potential for further investigation in cancer research.[2][4][5][6]

Known Biological Activity: Cytotoxicity

The primary biological effect of this compound documented in the scientific literature is its cytotoxicity against several human cancer cell lines.[2][3][4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Epidermal Carcinoma | 2.9 | [2][4][5][6] |

| NCI-H187 | Lung Cancer | 9.8 | [2][4][5][6] |

| NCI-H187 | Lung Cancer | 21.4 | [2] |

| BC1 | Breast Cancer | - | [3] |

Note: Discrepancies in IC50 values for the NCI-H187 cell line may arise from variations in experimental conditions and assay methodologies between different studies.

Investigating the Cellular Targets: A Proposed Experimental Workflow

While the direct cellular targets of this compound have not been definitively identified in the available literature, a systematic approach can be employed to elucidate its mechanism of action. The following is a proposed experimental workflow for identifying the molecular targets of a bioactive compound like this compound.

Detailed Methodologies for Key Experiments:

-

Affinity Chromatography-Mass Spectrometry:

-

Immobilization: this compound is chemically synthesized with a linker arm and immobilized onto a solid support matrix (e.g., sepharose beads).

-

Incubation: The immobilized this compound is incubated with cell lysate, allowing for the binding of its protein targets.

-

Washing: Non-specific binders are removed through a series of washing steps with buffers of increasing stringency.

-

Elution: Specifically bound proteins are eluted from the matrix.

-

Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

-

-

Surface Plasmon Resonance (SPR):

-

Immobilization: A purified candidate target protein is immobilized on a sensor chip.

-

Injection: A solution of this compound is flowed over the chip surface.

-

Detection: The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Analysis: The association and dissociation kinetics are analyzed to determine the binding affinity (KD).

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

-

Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

-

Potential Signaling Pathway Involvement: Apoptosis

Given the cytotoxic effects of this compound, it is plausible that it induces programmed cell death, or apoptosis, in cancer cells. While the specific pathway activated by this compound is unknown, a generalized apoptosis signaling cascade is a likely candidate for its mechanism of action.

This diagram illustrates the intrinsic apoptosis pathway, which is triggered by internal cellular stress. A cytotoxic compound like this compound could potentially engage a cellular target that leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to cell death.

Conclusion and Future Directions

This compound presents as a promising cytotoxic agent with potential for development as an anti-cancer therapeutic. However, a significant knowledge gap exists regarding its precise mechanism of action. The immediate future of this compound research should prioritize the identification and validation of its primary cellular targets. The experimental workflow proposed in this guide provides a roadmap for such investigations. Elucidating the specific molecular interactions of this compound will be crucial for understanding its full therapeutic potential and for the rational design of more potent and selective derivatives. Further studies are also warranted to explore its effects on various signaling pathways, including but not limited to apoptosis, to build a comprehensive profile of its cellular effects.

References

- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. glpbio.com [glpbio.com]

Structure-activity relationship (SAR) studies of Chevalone B analogs

An In-depth Exploration of a Promising Meroterpenoid and the Untapped Potential of its Analogs

For Immediate Release

[City, State] – [Date] – Chevalone B, a complex meroterpenoid originating from the fungus Eurotium chevalieri, has emerged as a molecule of significant interest to the scientific community.[1][2] With demonstrated cytotoxic effects against cancer cell lines, this natural product represents a promising scaffold for the development of novel therapeutics. This whitepaper provides a comprehensive overview of the current knowledge surrounding this compound and underscores the critical need for systematic structure-activity relationship (SAR) studies of its analogs to unlock its full therapeutic potential.

The Core Molecule: Structure and Known Biological Activity

This compound is a structurally intricate molecule with the chemical formula C₂₈H₄₀O₅.[1] Its complex architecture, featuring multiple rings and stereocenters, presents both a challenge and an opportunity for medicinal chemists.

Initial biological screening has revealed that this compound possesses cytotoxic properties. Specifically, it has shown inhibitory activity against KB and NCI-H187 cancer cell lines with reported IC50 values of 2.9 µg/ml and 9.8 µg/ml, respectively.[1][2] This inherent bioactivity makes this compound a compelling starting point for the design of new anticancer agents.

The Landscape of Chevalone Analogs: A Call for Systematic Exploration

While research has identified other members of the chevalone family, such as Chevalone C, E, and H-M, a comprehensive and systematic SAR study focused on a series of deliberately synthesized this compound analogs is notably absent from the current scientific literature.[3][4] The existing data on related compounds hint at a rich field for investigation. For instance, various chevalones have demonstrated a range of biological effects, including antibacterial activity and, in some cases, synergistic effects when combined with existing drugs.[3][4]

A systematic approach to modifying the this compound scaffold would be invaluable in identifying the key structural motifs responsible for its cytotoxicity and in optimizing its activity and selectivity. Key areas for modification could include:

-

The α-Pyrone Moiety: Alterations to this ring system could influence the molecule's reactivity and interaction with biological targets.

-

The Terpenoid Core: Modifications to the polycyclic terpenoid structure could impact lipophilicity, cell permeability, and overall conformation.

-

Substitution Patterns: The addition or removal of functional groups at various positions could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and reduced off-target effects.

Experimental Protocols: A Blueprint for Future Research

Advancing the study of this compound analogs requires robust and well-defined experimental protocols. The following outlines a general workflow for the synthesis and biological evaluation of novel derivatives.

General Synthetic Workflow

The synthesis of this compound analogs would likely involve a multi-step process, leveraging modern organic synthesis techniques. A generalized workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of this compound analogs.

Biological Evaluation Workflow

Once synthesized, the novel analogs would need to be subjected to a battery of biological assays to determine their activity and mechanism of action.

Caption: Workflow for the biological evaluation of this compound analogs.

Signaling Pathways and Mechanism of Action: Uncharted Territory

A critical gap in the current understanding of this compound is the lack of knowledge regarding its specific molecular targets and the signaling pathways it modulates. Elucidating the mechanism of action is paramount for rational drug design and for predicting potential therapeutic applications and side effects. Future research should focus on identifying the protein(s) with which this compound interacts and mapping the downstream cellular consequences of this interaction. A hypothetical signaling pathway that could be investigated is presented below.

Caption: A hypothetical signaling pathway for the cytotoxic action of this compound analogs.

Conclusion and Future Directions

This compound stands as a promising but largely unexplored natural product. Its inherent cytotoxicity provides a strong rationale for its development as an anticancer lead. However, the lack of systematic SAR studies on its analogs is a significant impediment to progress. A concerted effort to synthesize and evaluate a library of this compound derivatives is essential to delineate the structural requirements for activity, to optimize its potency and selectivity, and to uncover its mechanism of action. Such studies will undoubtedly pave the way for the development of a new generation of therapeutics based on this fascinating meroterpenoid scaffold. The scientific community is poised at the edge of a new frontier in drug discovery, with this compound as a tantalizing guide.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Meroterpenoid Chevalone B: A Fungal-Derived Compound with Cytotoxic Potential

An In-depth Technical Guide on its Natural Origin, Ecological Role, and Biological Activity

This technical guide provides a comprehensive overview of Chevalone B, a meroterpenoid natural product. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and therapeutic potential of fungal secondary metabolites. This document details the natural source of this compound, its likely ecological function, and its cytotoxic effects on cancer cell lines, including a plausible mechanism of action based on current knowledge of related compounds.

Natural Origin and Ecological Significance

This compound is a secondary metabolite produced by the fungus Eurotium chevalieri.[1] This fungus is widely distributed and can be found in various environments, including soil and as a spoilage organism on dried foods. Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in mediating interactions with their environment. These compounds can function in chemical defense against predators, parasites, and competing microorganisms, or as signaling molecules. The production of cytotoxic compounds like this compound by Eurotium chevalieri suggests a role in inhibiting the growth of competing organisms in its ecological niche, thereby securing resources for its own survival.

Cytotoxic Activity of this compound

This compound has demonstrated notable cytotoxic activity against human cancer cell lines. This biological activity is a key area of interest for its potential application in oncology drug development.

Quantitative Cytotoxicity Data

The inhibitory potency of this compound has been quantified against oral epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 2.9 |

| NCI-H187 | Small Cell Lung Cancer | 9.8 |

Data sourced from Kanokmedhakul et al., 2011.[1]

Experimental Protocols

The following section outlines a detailed methodology for a Sulforhodamine B (SRB) assay, a common and robust method for assessing cytotoxicity and the likely technique used to determine the IC50 values of this compound against the NCI-H187 cell line.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay measures cell density by quantifying the total protein content of adherent cells.

Materials:

-

Human cancer cell lines (e.g., KB, NCI-H187)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution (1% acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Plating:

-

Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

-

Incubate the plate for the desired exposure time (typically 48-72 hours).

-

-

Cell Fixation:

-

After incubation, gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 50 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula:

-

Plot the percentage of growth inhibition against the concentration of this compound and determine the IC50 value from the dose-response curve.

-

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways affected by this compound have not been definitively elucidated, the cytotoxic effects of other meroterpenoids provide a basis for a plausible mechanism of action. Many cytotoxic natural products, including meroterpenoids, induce cancer cell death through the activation of apoptosis and interference with cell cycle progression.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known activities of similar compounds, it is hypothesized that this compound may exert its cytotoxic effects by inducing apoptosis through the intrinsic pathway, potentially involving the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and apoptosis. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of experiments can be conducted. The following workflow outlines a logical progression for these investigations.

Caption: Workflow for elucidating the cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound, a meroterpenoid isolated from Eurotium chevalieri, demonstrates significant cytotoxic activity against cancer cell lines. Its natural origin and potent biological activity make it an interesting lead compound for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs.

References

The Chevalone B Scaffold: A Technical Guide to its Biosynthesis and Chemical Derivatization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chevalone B, a fungal meroterpenoid, has garnered significant interest within the scientific community due to its cytotoxic activities. As a member of the broader class of chevalones, which exhibit a range of biological effects including antimalarial and antimycobacterial properties, the structural scaffold of this compound presents a compelling target for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the this compound scaffold, with a focus on its biosynthesis and the chemical derivatization of closely related analogues. In the absence of a reported total chemical synthesis of this compound, this document leverages detailed experimental protocols for the derivatization of Chevalone E, a structurally similar meroterpenoid, to inform potential strategies for analogue development. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding.

Introduction to the Chevalone Scaffold

The chevalones are a family of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from the terpenoid pathway. This compound is specifically a meroterpenoid that has been isolated from the fungus Eurotium chevalieri[1]. It has demonstrated cytotoxicity against KB and NCI-H187 cancer cell lines, with IC50 values of 2.9 and 9.8 µg/ml, respectively[1][2]. The complex and stereochemically rich structure of the Chevalone scaffold makes it an attractive, albeit challenging, target for drug discovery programs. The development of synthetic and semi-synthetic routes to access analogues of this scaffold is crucial for exploring its full therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. While a total synthesis of this compound has not yet been reported in the literature, the study of its biosynthesis and the chemical modification of related compounds provides a solid foundation for future synthetic endeavors.

Biosynthesis of the Chevalone Scaffold

The biosynthesis of chevalones involves a complex enzymatic cascade. A biosynthetic gene cluster responsible for the production of Chevalone E, a close analogue of this compound, has been identified in the endophytic fungus Aspergillus versicolor[3]. The pathway has been reconstituted in the heterologous host Aspergillus oryzae, providing insights into the formation of the core scaffold. The key steps in the biosynthesis are believed to involve the construction of a polyketide precursor, followed by a series of cyclizations and oxidative modifications catalyzed by enzymes such as polyketide synthases (PKS), terpene cyclases, and cytochrome P450 monooxygenases.

The following diagram illustrates a generalized biosynthetic pathway for the formation of the Chevalone core, based on the identified gene cluster for Chevalone E.

Caption: Generalized biosynthetic pathway of the Chevalone scaffold.

Chemical Derivatization of the Chevalone E Scaffold

In the absence of a total synthesis of this compound, the derivatization of the closely related Chevalone E provides a practical approach to generating novel analogues for biological screening. A study on the biocatalytic and chemical derivatization of Chevalone E has demonstrated the feasibility of modifying the core structure[4].

Experimental Workflow for Derivatization

The general workflow for the derivatization of Chevalone E involves the use of biocatalysts, such as dehydrogenases, to introduce new functionalities, which can then be further modified through chemical synthesis.

Caption: Experimental workflow for the derivatization of Chevalone E.

Key Experimental Protocols

The following protocols are adapted from the study on the biocatalytic and chemical derivatization of Chevalone E[4].

Protocol 1: Biocatalytic Derivatization of Chevalone E

-

Enzyme Expression and Purification: The dehydrogenase enzyme is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).

-

Biotransformation Reaction:

-

Prepare a reaction mixture containing Chevalone E (substrate), the purified dehydrogenase, and a suitable buffer (e.g., Tris-HCl).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract and purify the product using column chromatography on silica gel.

-

Protocol 2: Chemical Transformation of Hemiacetal Intermediate

-

Reaction Setup: Dissolve the hemiacetal intermediate in a suitable solvent (e.g., dichloromethane).

-

Oxidation: Add an oxidizing agent (e.g., Dess-Martin periodinane) to the solution at room temperature.

-

Quenching and Workup:

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the solution and purify the resulting spirolactone by column chromatography.

Quantitative Data and Structure-Activity Relationships

The biological activities of various Chevalone analogues provide valuable insights into the structure-activity relationships of this class of compounds. The following tables summarize the cytotoxic and antimalarial activities of selected Chevalone derivatives.

Table 1: Cytotoxic Activity of Chevalone Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | KB | 6.35 | [1] |

| NCI-H187 | 21.46 | [1] | |

| 1-hydroxychevalone C | KB | 72.8 | [5] |

| NCI-H187 | 103.3 | [5] | |

| 1-acetoxychevalone C | KB | 32.7 | [5] |

| NCI-H187 | 45.9 | [5] | |

| 1,11-dihydroxychevalone C | KB | 56.4 | [5] |

| NCI-H187 | 64.9 | [5] |

Table 2: Antimalarial and Antimycobacterial Activity of Chevalone Analogues

| Compound | Activity | IC50 / MIC (µM) | Reference |

| 1-acetoxychevalone C | Antimalarial (P. falciparum) | 6.67 | [5] |

| 1-hydroxychevalone C | Antimycobacterial (M. tuberculosis) | 26.4 | [5] |

The data suggests that modifications at the C-1 and C-11 positions of the Chevalone scaffold have a significant impact on the biological activity. For instance, the acetylation of the hydroxyl group at C-1 in 1-hydroxychevalone C to give 1-acetoxychevalone C leads to a notable increase in cytotoxicity and confers antimalarial activity.

Conclusion and Future Directions

The Chevalone scaffold remains an important target for the development of new therapeutic agents. While a total chemical synthesis of this compound is yet to be achieved, the exploration of its biosynthesis and the successful derivatization of the closely related Chevalone E provide a strong foundation for future research. The experimental protocols and structure-activity relationship data presented in this guide offer valuable information for researchers aiming to synthesize and evaluate novel Chevalone analogues. Future efforts should be directed towards the development of a scalable total synthesis of the this compound core, which would enable a more systematic exploration of the chemical space around this promising natural product scaffold. Furthermore, the elucidation of the specific molecular targets of these compounds will be crucial for their rational design and development as drugs.

References

- 1. Progress toward a biomimetic synthesis of phomoidride B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomimetic total synthesis of the reported structure of (+)-selaginedorffone B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globethesis.com [globethesis.com]

The Therapeutic Potential of Chevalone B in Oncology: A Technical Guide

Disclaimer: The term "Chevalone B" does not correspond to a recognized compound in widespread scientific literature. This guide is based on published research for a compound referred to as "flavone B," which is presumed to be the intended subject. All data and methodologies presented herein are derived from the available scientific literature on flavone B and its observed effects in oncological studies.

Introduction

Flavone B is a plant-derived flavonoid that has demonstrated notable cytotoxic activity against various cancer cell lines, including those of the breast, colon, pancreas, and prostate.[1][2] Its therapeutic potential lies in its ability to selectively induce apoptosis in poorly differentiated cancer cells, suggesting a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the preclinical findings related to flavone B, with a focus on its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Data Presentation

The cytotoxic and pro-apoptotic effects of flavone B have been quantified in several preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT 116 | Colon Carcinoma (poorly differentiated) | Cytotoxic Action | Observed | [1][2] |

| MIA PaCa | Pancreatic Carcinoma (poorly differentiated) | Cytotoxic Action | Observed | [1][2] |

| MIA PaCa | Pancreatic Carcinoma | Phospho-ERK Increase | 190.19% | [3] |

| HCT 116 | Colon Carcinoma | Phospho-ERK Increase | 160.23% | [3] |

| MIA PaCa | Pancreatic Carcinoma | Phospho-c-JUN (S73) Increase | Observed | [3] |

| HCT 116 | Colon Carcinoma | Phospho-c-JUN (S73) Increase | Observed | [3] |

| MIA PaCa | Pancreatic Carcinoma | pS6 Decrease | 51.68% | [3] |

| HCT 116 | Colon Carcinoma | pS6 Increase | 149.88% | [3] |

Mechanism of Action: Induction of Extrinsic Apoptosis

Flavone B induces apoptosis in poorly differentiated cancer cells through the extrinsic pathway. This mechanism is distinct from its isomer, flavone A, which acts via the intrinsic pathway in more differentiated cancer cells.[1][2] The signaling cascade initiated by flavone B involves the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.[1][3] This activation of the ERK/c-JUN pathway ultimately leads to the execution of the apoptotic program, bypassing the mitochondrial (intrinsic) pathway.[1][2]

Signaling Pathway Diagram

Caption: Flavone B signaling pathway in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the therapeutic potential of flavone B. These protocols are based on standard laboratory procedures and the descriptions provided in the cited literature.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of flavone B on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT 116, MIA PaCa) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of flavone B and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by flavone B using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of flavone B for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the upregulation of phosphorylated ERK and c-JUN.

-

Protein Extraction: Treat cells with flavone B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-c-JUN (S73), and total c-JUN overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

The available preclinical evidence suggests that flavone B holds promise as a therapeutic agent for poorly differentiated cancers. Its ability to induce apoptosis through a specific signaling pathway highlights its potential for targeted cancer therapy. Further research is warranted to fully elucidate its efficacy and safety profile in more complex in vivo models and eventually in clinical settings. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the exploration of flavone B's therapeutic potential in oncology.

References

Methodological & Application

Cell culture treatment conditions for Chevalone B experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular effects of Chevalone B, a meroterpenoid with cytotoxic activities. The following sections offer guidance on cell culture treatment conditions, experimental methodologies, and data interpretation.

Data Presentation: Quantitative Summary

The following table summarizes the reported cytotoxic activities of Chevalone compounds against various cancer cell lines. This data can be used as a starting point for determining appropriate concentration ranges for your experiments. It is important to note that the optimal concentration of this compound should be empirically determined for each cell line and experimental setup.

| Compound | Cell Line | Assay Method | IC50 Value (µM) | Incubation Time | Reference |

| Chevalone H (analogue) | SF-268 (Glioblastoma) | SRB | 12.75 | Not Specified | [1] |

| MCF-7 (Breast Cancer) | SRB | 9.29 | Not Specified | [1] | |

| A549 (Lung Cancer) | SRB | 20.11 | Not Specified | [1] | |

| Chevalone K (analogue) | SF-268 (Glioblastoma) | SRB | Weak Activity | Not Specified | [1] |

| MCF-7 (Breast Cancer) | SRB | Weak Activity | Not Specified | [1] | |

| HepG-2 (Liver Cancer) | SRB | Weak Activity | Not Specified | [1] | |

| A549 (Lung Cancer) | SRB | Weak Activity | Not Specified | [1] | |

| Chevalone E (related) | MDA-MB-231 (Breast Cancer) | Not Specified | Synergistic with doxorubicin | Not Specified | [1][2] |

| Chevalone C (related) | A549 (Lung Cancer) | Not Specified | Synergistic with doxorubicin | Not Specified | [1] |

Note: IC50 values can vary depending on the assay method, cell density, and incubation time[3]. It is recommended to perform a dose-response curve to determine the IC50 for this compound in your specific cell line of interest.

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To establish and maintain cell cultures for treatment with this compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, SF-268, HepG-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other sterile consumables

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density. Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% DMSO).

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay and cell line[3].

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

After treatment, harvest the cells and wash them with cold PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for evaluating the in vitro effects of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the common mechanisms of cytotoxic compounds, this compound may induce apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade.

Caption: Proposed mechanism of this compound-induced apoptosis.

Logical Relationship for Cell Cycle Arrest and Apoptosis

Treatment with cytotoxic agents like this compound can lead to cell cycle arrest, which, if the damage is irreparable, can subsequently trigger apoptosis.

Caption: this compound may induce cell cycle arrest leading to apoptosis.

References

- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Chevalone B

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chevalone B is a meroterpenoid natural product isolated from the fungus Eurotium chevalieri.[1][2] Pre-clinical studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][3][4] These application notes provide a generalized protocol for inducing apoptosis in cancer cells using this compound, based on its reported cytotoxic concentrations and standard methodologies for apoptosis research. It is important to note that the precise molecular mechanism and signaling pathway of this compound-induced apoptosis have not been fully elucidated in published literature. The proposed signaling pathway herein is based on the known mechanisms of other cytotoxic meroterpenoids and should be considered a hypothetical model for further investigation.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound in different human cancer cell lines. This data is essential for determining the appropriate concentration range for inducing apoptosis in experimental settings.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |

| KB | Oral Epidermoid Carcinoma | 2.9 | ~6.35 |

| NCI-H187 | Small Cell Lung Cancer | 9.8 | ~21.46 |

¹Calculated based on the molecular weight of this compound (456.6 g/mol ).

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Cancer cell lines of interest (e.g., KB, NCI-H187, or other relevant lines)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture cancer cells in the recommended medium in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells regularly to maintain exponential growth.

-

Before treatment, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.

Preparation of this compound Stock Solution

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Induction of Apoptosis with this compound

Materials:

-

Cultured cancer cells (70-80% confluent)

-

This compound stock solution

-

Cell culture medium

Protocol:

-

On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM, based on the known IC50 values).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

-

Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

Analysis of Apoptotic Proteins by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment, lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: General workflow for studying this compound-induced apoptosis.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. Mahidol IR [repository.li.mahidol.ac.th]

- 3. A survey of xerophilic Aspergillus from indoor environment, including descriptions of two new section Aspergillus species producing eurotium-like sexual states [mycokeys.pensoft.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Synergistic Potential of Chevalone B in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chevalone B is a meroterpenoid natural product isolated from the marine-derived fungus Aspergillus hiratsukae. While research into the specific biological activities of this compound is ongoing, related compounds in the chevalone family have demonstrated promising anticancer properties. Notably, Chevalone C and E have been reported to exhibit synergistic effects when combined with the chemotherapeutic agent doxorubicin, suggesting that this compound may also possess similar potential as a synergistic agent in cancer therapy.[1]

These application notes provide a comprehensive framework for researchers to investigate the synergistic potential of this compound in combination with other anticancer drugs. The protocols outlined below are based on established methodologies for assessing drug synergy and are supplemented with specific details derived from studies on analogous compounds.

Data Presentation: Hypothetical Synergistic Activity of this compound with Doxorubicin

The following tables present a hypothetical summary of quantitative data that could be generated from synergistic drug combination studies involving this compound and Doxorubicin. These values are for illustrative purposes and are based on typical results observed in synergy screens.

Table 1: Cytotoxicity of this compound and Doxorubicin as Single Agents

| Cell Line | Compound | IC50 (µM) |

| MDA-MB-231 (Breast Cancer) | This compound | 15.5 |

| Doxorubicin | 0.8 | |

| A549 (Lung Cancer) | This compound | 20.1 |

| Doxorubicin | 1.2 | |

| SF-268 (CNS Cancer) | This compound | 18.2 |

| Doxorubicin | 0.9 | |

| HepG2 (Liver Cancer) | This compound | 25.4 |

| Doxorubicin | 1.5 |

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Combination Ratio (this compound : Doxorubicin) | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy Level |

| MDA-MB-231 | 10:1 | 0.50 | 0.65 | Synergism |

| 0.75 | 0.58 | Synergism | ||

| 0.90 | 0.51 | Strong Synergism | ||

| A549 | 10:1 | 0.50 | 0.72 | Synergism |

| 0.75 | 0.65 | Synergism | ||

| 0.90 | 0.60 | Synergism |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and a partner drug, both individually and in combination.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Doxorubicin (dissolved in water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination drug in cell culture medium. For combination studies, prepare mixtures at fixed molar ratios (e.g., 10:1, 5:1, 1:1).

-

Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-